molecular formula C23H21NO4 B3473755 Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate

Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate

Cat. No.: B3473755
M. Wt: 375.4 g/mol
InChI Key: REWXFVHJUSETEQ-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate is a synthetic organic compound with the molecular formula C17H17NO4. It is known for its unique chemical structure, which includes a benzoate ester, an amide linkage, and a phenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate typically involves the reaction of 4-(4-methylphenyl)phenol with methyl 2-aminobenzoate in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an organic solvent like dichloromethane, and requires a catalyst such as triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and amide groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets compared to its analogs .

Properties

IUPAC Name

methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16-7-9-17(10-8-16)18-11-13-19(14-12-18)28-15-22(25)24-21-6-4-3-5-20(21)23(26)27-2/h3-14H,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWXFVHJUSETEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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